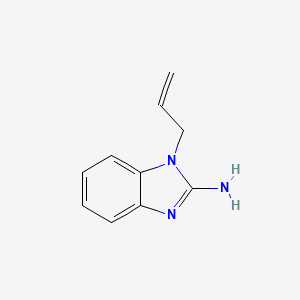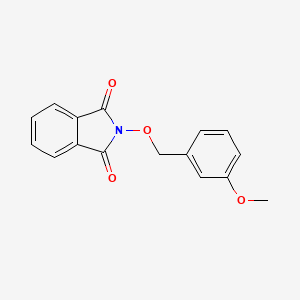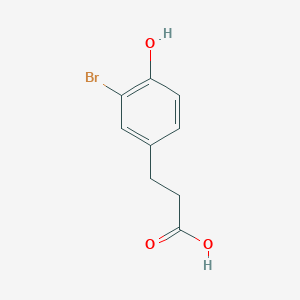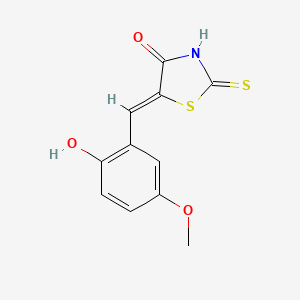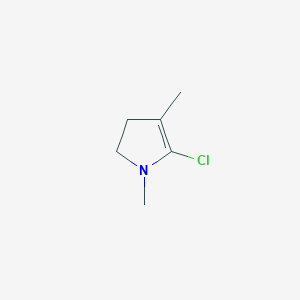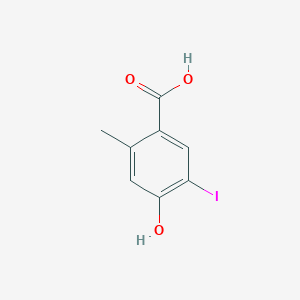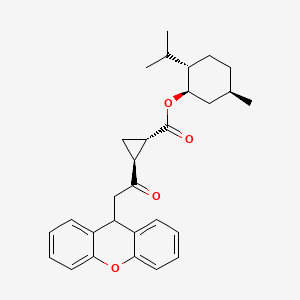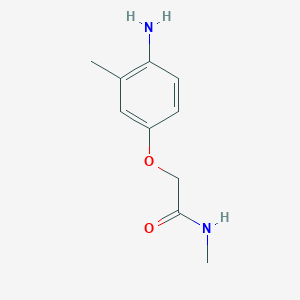![molecular formula C22H14O4 B3114461 [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde CAS No. 201734-76-1](/img/structure/B3114461.png)
[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde
Descripción general
Descripción
[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde (TTCA) is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. TTCA has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde is utilized in the synthesis of metal-organic frameworks (MOFs). For instance, its reactions with transition metal cations have led to the creation of novel coordination polymers with distinct structures and magnetic properties. These MOFs exhibit potential in areas such as magnetic susceptibility and weak antiferromagnetic coupling studies (Lv et al., 2014).
Synthesis of Novel Compounds
The compound has been used in the synthesis of a variety of 5′-substituted m-terphenyl compounds. This process is scalable and provides a platform for generating novel compounds, showcasing its versatility in organic synthesis (Kehlbeck et al., 2007).
Luminescence Ratiometric Thermometers
In the field of luminescence, derivatives of this compound have been used to construct lanthanide metal-organic frameworks (LnMOFs). These LnMOFs show potential as luminescence ratiometric thermometers, useful in temperature measurement and in situ monitoring in microelectronics (Liu et al., 2021).
Electronic and Optical Materials
The compound has shown promise in the development of materials with electronic and optical applications. For instance, its derivatives have been explored for their potential in creating materials with third-order nonlinear optical properties. Such materials are promising for future optoelectronic applications (Adeel et al., 2021).
Catalytic Applications
Derivatives of this compound have been used in metal-organic frameworks (MOFs) for catalytic applications, such as Knoevenagel condensation reactions. These frameworks exhibit catalytic efficiency and selectivity, demonstrating the compound's role in facilitating chemical transformations (Deng et al., 2020).
Adsorption and Sensor Applications
Some research has focused on using derivatives of this compound in the construction of frameworks for dye adsorption and luminescence regulation. These materials have shown effectiveness in adsorbing certain dyes and ions, indicating their potential as selective adsorbents and sensors (Gao et al., 2019).
Propiedades
IUPAC Name |
5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-4-16(12-24)7-21(6-15)19-2-1-3-20(10-19)22-8-17(13-25)5-18(9-22)14-26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHTVTWYFFIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








